molecular formula C15H12O3 B4100693 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one

5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B4100693
M. Wt: 240.25 g/mol
InChI Key: WFEFTPWEVLUTLS-UHFFFAOYSA-N
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Description

Contextualization within Benzofuran (B130515) Chemistry

Benzofuran, a heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring, forms the core of a diverse class of organic molecules. chemicalbook.com The partially saturated derivative, 6,7-dihydro-1-benzofuran-4(5H)-one, serves as a key intermediate in the synthesis of more complex benzofuran structures. The introduction of a benzoyl group at the 5-position of this scaffold yields 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one, a diketone that presents a unique combination of electronic and steric properties. This substitution pattern significantly influences the reactivity of the entire molecule, making it a versatile building block in organic synthesis.

The presence of the benzoyl group, an aromatic ketone, introduces a site for further functionalization and imparts specific conformational constraints. This particular arrangement of functional groups—a dihydrobenzofuranone core substituted with a benzoyl moiety—positions the compound as a valuable precursor for the synthesis of a variety of heterocyclic systems and potential bioactive agents.

Historical Perspective on Related Benzofuran Derivatives and Their Significance

The study of benzofuran derivatives dates back to the 19th century, with their initial isolation from natural sources. Over the decades, the inherent biological activities of these compounds have driven extensive research into their synthesis and modification. nih.gov Natural and synthetic benzofurans have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net

For instance, Amiodarone, a potent antiarrhythmic agent, features a benzofuran core. The historical significance of such derivatives underscores the therapeutic potential embedded within the benzofuran scaffold. The exploration of partially saturated systems like dihydrobenzofuranones is a more recent development, driven by the desire to access novel chemical space and three-dimensional structures that can interact more effectively with biological targets. The acylation of these systems, leading to compounds like the subject of this article, represents a logical progression in the quest for new molecules with tailored properties.

Rationale for Focused Academic Inquiry on this compound

The focused academic inquiry into this compound stems from several key factors. Firstly, the diketone functionality within the molecule offers multiple reactive sites, making it an attractive substrate for exploring a variety of chemical transformations. This allows for the synthesis of diverse libraries of compounds for biological screening.

Secondly, the rigid, three-dimensional structure of the dihydrobenzofuranone core, further elaborated by the benzoyl group, is of significant interest in medicinal chemistry. Such defined architectures are often key to achieving high-affinity and selective binding to biological targets. The synthesis of analogues, such as those with bromo or chloro substitutions on the benzoyl ring, points to systematic investigations into structure-activity relationships (SAR). researchgate.net

Finally, the compound serves as a valuable intermediate in the synthesis of more complex, polycyclic heterocyclic systems. The strategic placement of the benzoyl group can direct subsequent cyclization reactions, enabling the construction of novel molecular frameworks that would be challenging to access through other synthetic routes.

Overview of Current Research Landscape and Gaps

The current research landscape for benzofuran derivatives is vibrant, with a continuous stream of publications detailing novel synthetic methodologies and biological applications. nih.govoregonstate.edu Research on dihydrobenzofuranone systems, while less extensive than that on fully aromatic benzofurans, is a growing field. semanticscholar.org

A significant portion of the research focuses on the synthesis of the core 6,7-dihydro-1-benzofuran-4(5H)-one scaffold, typically prepared from 1,3-cyclohexanedione (B196179) and chloroacetaldehyde (B151913). chemicalbook.comgoogle.com The introduction of substituents at the 5-position is often achieved through acylation reactions, such as the Friedel-Crafts acylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzoyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(10-4-2-1-3-5-10)12-6-7-13-11(15(12)17)8-9-18-13/h1-5,8-9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEFTPWEVLUTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=O)C1C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 5 Benzoyl 6,7 Dihydro 1 Benzofuran 4 5h One

Retrosynthetic Analysis of the 5-Benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one Scaffold

Retrosynthetic analysis of the target molecule, this compound (I), suggests several logical disconnections. The most apparent disconnection is the bond between the C5 carbon and the benzoyl group. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation or a related C-acylation pathway, leading to the core scaffold, 6,7-dihydro-1-benzofuran-4(5H)-one (II), and a suitable benzoylating agent like benzoyl chloride.

A further disconnection of the dihydrobenzofuranone scaffold (II) reveals its origins from simpler, commercially available precursors. By breaking the C-O and C-C bonds of the furan (B31954) ring, the analysis points to 1,3-cyclohexanedione (B196179) (III) and a two-carbon electrophile, such as chloroacetaldehyde (B151913) (IV) or a synthetic equivalent. This approach simplifies the complex heterocyclic structure into fundamental building blocks.

Figure 1: Retrosynthetic Analysis

A simplified representation of the retrosynthetic pathway for compound (I).

Development of Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, both one-pot and multistep strategies have been developed for the synthesis of the target compound and its analogs.

One-Pot Synthetic Protocols

Another potential one-pot method is an iron-catalyzed three-component reaction between a diketone, an acetophenone (B1666503), and an isocyanide, which has been shown to produce related 6,7-dihydrobenzofuran-4(5H)-one derivatives. mdpi.com Adapting this for the target molecule would involve using 1,3-cyclohexanedione and a benzoyl precursor.

Table 1: Potential Components for One-Pot Synthesis

Component A Component B Component C Catalyst/Base Product
1,3-Cyclohexanedione Aromatic Aldehyde Phenacyl Halide Pyridine or Et3N This compound
1,3-Cyclohexanedione Acetophenone Isocyanide Iron Salt (e.g., FeCl2) 5-Acyl-dihydrobenzofuranone derivative

This table is interactive. You can sort and filter the data.

Multistep Convergent and Divergent Synthesis Strategies

A more traditional and often more readily optimized approach is a multistep synthesis. This strategy follows the forward direction of the retrosynthetic analysis.

The first step is the synthesis of the 6,7-dihydro-1-benzofuran-4(5H)-one core. This is reliably achieved by reacting 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. organic-chemistry.org The reaction proceeds via an initial alkylation followed by an intramolecular cyclization and dehydration to form the furan ring.

In the second step, the benzoyl group is introduced at the C5 position. This is typically accomplished through a base-mediated acylation. The ketone scaffold is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) to generate an enolate, which then reacts with benzoyl chloride. This reaction selectively functionalizes the C5 position, which is the α-carbon of the cyclic β-dicarbonyl-like system.

Table 2: Representative Two-Step Synthesis Protocol

Step Reactants Reagents Product Typical Yield
1. Scaffold Synthesis 1,3-Cyclohexanedione, Chloroacetaldehyde KOH in Methanol or NaOH/KI in Water 6,7-Dihydro-1-benzofuran-4(5H)-one ~82% organic-chemistry.org

This table is interactive. You can sort and filter the data.

Catalytic Approaches in the Synthesis of this compound

Catalysis provides powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes. Both metal-based and organic catalysts have been explored for the synthesis of the title compound's scaffold and for its specific functionalization.

Transition-Metal-Catalyzed Methodologies

Transition metals can be employed in two key ways: to construct the heterocyclic core or to perform C-H functionalization on the pre-formed scaffold. Iron salts have been demonstrated as effective catalysts in three-component reactions to build the dihydrobenzofuranone core. mdpi.com

More strategically, transition-metal catalysis can be used to directly install the benzoyl group at the C5 position through C-H activation. nih.gov This modern approach avoids the need for pre-generating a stoichiometric enolate. Catalysts based on palladium or rhodium can direct the acylation to the β-position of the cyclic ketone. nih.govtudelft.nl For example, a palladium-catalyzed direct ketone β-arylation with aryl halides offers a pathway to functionalize the C5 position. nih.gov This method complements traditional electrophilic substitution reactions like Friedel-Crafts acylation. tudelft.nl

Table 3: Transition-Metal-Catalyzed Approaches

Catalytic Strategy Metal Catalyst Reactants Transformation
Scaffold Synthesis Iron (e.g., FeCl2) Diketone, Acetophenone, Isocyanide [C+C+C] Cyclization
C-H Benzoylation Palladium (e.g., Pd(OAc)2) Dihydrobenzofuranone, Aryl Halide β-C-H Arylation
C-H Acylation Rhodium (e.g., [RhCp*Cl2]2) Dihydrobenzofuranone, Aldehyde Oxidative C-H Acylation

This table is interactive. You can sort and filter the data.

Organocatalytic and Biocatalytic Pathways, including Chemoenzymatic Methods

Organocatalysis offers a metal-free alternative for asymmetric synthesis, which is crucial for producing enantiomerically enriched compounds. One potential organocatalytic route to an enantiomerically enriched version of the target molecule is through a Michael addition cascade. nih.gov A chiral amine catalyst, such as a prolinol silyl (B83357) ether, could catalyze the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, which could be designed to cyclize into the desired functionalized cyclohexene (B86901) core, a precursor to the final benzofuranone.

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. A hypothetical chemoenzymatic cascade for the asymmetric synthesis of a related α-benzyl cyclic ketone has been developed by integrating an organometallic-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed reduction. tudelft.nlresearchgate.net A similar strategy could be envisioned for the target molecule. An initial chemical step could form a 5-benzylidene-6,7-dihydro-1-benzofuran-4(5H)-one intermediate. A subsequent biocatalytic step, perhaps using a monooxygenase, could then oxidize this intermediate to the final 5-benzoyl product. While specific biocatalytic methods for this exact transformation are not yet established, the principles of using enzymes like cyclohexanone (B45756) monooxygenase for the oxidation of cyclic ketones provide a foundation for future research. manchester.ac.uk

Iron-Catalyzed Cross-Dehydrogenative Coupling Strategies

The synthesis of polyfunctionalized 6,7-dihydro-1-benzofuran-4(5H)-one derivatives, including structures analogous to this compound, has been effectively achieved through iron-catalyzed cross-dehydrogenative coupling (CDC). This method represents a cost-effective and environmentally benign alternative to traditional synthetic routes. researchgate.net The reaction typically involves the condensation of a 1,3-dicarbonyl compound (such as dimedone, a precursor to the dihydrobenzofuranone core), an acetophenone derivative, and an isocyanide in the presence of an iron salt catalyst and air as the oxidant. researchgate.net This approach is noted for its operational simplicity and provides good to excellent yields of the desired benzofuran (B130515) derivatives. researchgate.net

The iron catalyst plays a crucial role in facilitating the C-C and C-O bond formations necessary for constructing the fused ring system. Mechanistic studies suggest the reaction proceeds through a series of steps involving the formation of radical intermediates. rsc.org The optimization of reaction conditions, including the choice of iron salt, catalyst loading, and solvent, is critical for maximizing the yield and purity of the final product. researchgate.net

Table 1: Optimization of Iron Catalyst for Benzofuran-4(5H)-one Synthesis

Entry Catalyst Catalyst Amount (mol%) Yield (%)
1 FeCl₃ 5 70
2 FeBr₃ 5 65
3 Fe(acac)₃ 5 85
4 Fe₂O₃ 5 40
5 Fe(acac)₃ 2.5 78

This table illustrates a representative optimization study for the synthesis of a model benzofuran-4(5H)-one derivative using different iron catalysts and loadings, adapted from findings on related structures. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the 5-position of the 6,7-dihydro-1-benzofuran-4(5H)-one core makes the stereoselective synthesis of its enantiomers a significant objective, particularly for applications in medicinal chemistry.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce enantiomerically enriched compounds. For benzofuran derivatives, this can be achieved through various strategies, including the use of chiral catalysts. Bifunctional catalysts, such as chiral ureas, have been successfully employed in asymmetric [3+2] annulation reactions to synthesize complex heterocyclic systems with high stereocontrol. rsc.org While direct application to this compound is not extensively documented, these methods provide a framework for developing enantioselective routes. Such a strategy would involve the reaction of a prochiral precursor with a suitable reagent in the presence of a chiral catalyst to induce facial selectivity, leading to the preferential formation of one enantiomer over the other. rsc.orgrsc.org

Chiral Auxiliary-Based Approaches

Another established method for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into one of the starting materials. This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically pure product. For the synthesis of this compound, a chiral auxiliary could be attached to the 1,3-cyclohexanedione precursor. This would guide the benzoylation or the initial cyclization step to occur from a specific face of the molecule, thereby establishing the desired stereochemistry at the C5 position. Although specific examples for this exact compound are not detailed in the literature, this remains a viable and powerful strategy for asymmetric synthesis in organic chemistry.

Green Chemistry Principles in the Synthesis of the Compound

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. This includes the use of safer solvents, reducing energy consumption, and employing catalytic methods.

Solvent-Free and Aqueous Reaction Conditions

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. The synthesis of the core structure, 6,7-dihydro-4(5H)-benzofuranone, can be conducted in an aqueous medium. chemicalbook.com A typical procedure involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in water with a base like sodium hydroxide. chemicalbook.com This method avoids the use of volatile and often toxic organic solvents, simplifying the workup procedure and reducing chemical waste. Upon completion, the product can be extracted after acidification of the reaction mixture. chemicalbook.com

Table 2: Representative Aqueous Synthesis of 6,7-dihydro-4(5H)-benzofuranone

Starting Material Reagents Solvent Temperature Reaction Time Yield (%)

Data adapted from a procedure for the synthesis of the parent benzofuranone core. chemicalbook.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times, often leading to increased yields and cleaner reaction profiles. researchgate.net The application of microwave irradiation can accelerate the synthesis of benzofuranone derivatives. researchgate.netmdpi.com For instance, the cyclization step to form the benzofuran ring can be completed in minutes under microwave heating, compared to hours required for conventional heating methods. researchgate.net This energy-efficient method has been applied to the synthesis of various benzofuran structures and holds promise for a more rapid and sustainable production of this compound. dtu.dk

Catalyst-Free Methodologies

A thorough review of scientific literature and chemical databases reveals a notable absence of established catalyst-free synthetic methodologies specifically for the preparation of this compound. While the broader field of benzofuran synthesis is extensive and includes various catalyst-free approaches for different derivatives, these methods have not been specifically applied to or reported for the target compound bearing a benzoyl group at the 5-position.

General strategies for forming the 6,7-dihydro-1-benzofuran-4(5H)-one core structure, the parent scaffold of the target molecule, typically involve the reaction of 1,3-cyclohexanedione with a two-carbon electrophile like chloroacetaldehyde. These reactions, however, are generally conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the initial condensation and subsequent cyclization.

Similarly, the introduction of a benzoyl group at the 5-position of this scaffold would likely involve a Friedel-Crafts acylation or a related reaction, which conventionally requires a Lewis acid or protic acid catalyst. To date, there are no documented procedures that achieve this specific transformation under catalyst-free conditions.

The investigation into catalyst-free synthetic routes is a growing area of interest in green chemistry, aiming to reduce environmental impact and simplify reaction procedures. However, for the specific and complex structure of this compound, research has yet to provide a viable pathway that proceeds without the aid of a catalyst. The development of such a method would represent a novel contribution to the synthesis of functionalized benzofuranones.

Due to the lack of available research data, a data table on catalyst-free methodologies cannot be provided.

Chemical Reactivity, Transformation, and Mechanistic Investigations of 5 Benzoyl 6,7 Dihydro 1 Benzofuran 4 5h One

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues based on the 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold is achieved through targeted modifications at its principal reactive sites: the exocyclic benzoyl ketone, the endocyclic ketone at the C4 position, and the dihydrobenzofuranone core itself. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

Functionalization at the Benzoyl Moiety

The benzoyl group's carbonyl function is a prime target for derivatization. Standard ketone chemistry can be applied to introduce a variety of functional groups. For instance, the carbonyl can undergo nucleophilic addition or be converted into other functional groups, significantly altering the molecular structure. A key transformation is the reduction of the benzoyl ketone to its corresponding alcohol, which can serve as a precursor for further reactions. beilstein-journals.org Additionally, the ketone can be transformed into imines or hydrazones through condensation reactions with primary amines and hydrazine (B178648) derivatives, respectively. asianinstituteofresearch.org Such modifications are pivotal for creating libraries of compounds with diverse functionalities. Palladium-catalyzed reactions have also been employed to synthesize benzoyl-substituted benzofuran (B130515) heterocycles by coupling aryl boronic acids with suitable precursors. nih.gov

Table 1: Representative Functionalizations of the Benzoyl Group
TransformationReagents/ConditionsResulting Functional Group
ReductionNaBH₄ or LiAlH₄Secondary Alcohol (Benzyl alcohol derivative)
IminationR-NH₂, acid catalystImine (Schiff base)
Hydrazone FormationH₂NNH₂, acid catalystHydrazone
AcylationArCONMe₂, sec-BuLi1,2-Diketone

Modifications of the Dihydrobenzofuranone Core

The dihydrobenzofuranone core structure provides several avenues for modification. The foundational synthesis of the parent scaffold, 6,7-dihydro-4(5H)-benzofuranone, typically involves the cyclization of 1,3-cyclohexanedione (B196179) with chloroacetaldehyde (B151913), a process that allows for the use of substituted precursors to generate diverse cores. chemicalbook.com The reactivity of the core can be further exploited through various catalytic systems. For example, palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation is a modern approach to synthesizing benzofuranone structures. organic-chemistry.org Metal-free tandem reactions, such as Friedel-Crafts/lactonization catalyzed by strong acids like HClO₄, provide another route to 3,3-disubstituted benzofuranones. organic-chemistry.org The saturated carbocyclic portion of the core can also undergo dehydrogenation to yield the fully aromatic benzofuran ring system, a transformation that fundamentally alters the compound's planarity and electronic properties.

Table 2: Selected Strategies for Modifying the Benzofuranone Core
StrategyCatalysts/ReagentsKey TransformationReference
C-H Activation/LactonizationPd(II) catalystsIntramolecular C-O bond formation organic-chemistry.org
Friedel-Crafts/LactonizationHClO₄Tandem reaction of phenols with α-hydroxy acid esters organic-chemistry.org
Cascade C-H ActivationTfOHReaction of phenols with α-aryl-α-diazoacetates organic-chemistry.org
DehydrogenationOxidizing agents (e.g., DDQ)Aromatization of the dihydrobenzofuran ring

Synthesis of Spiro- and Fused Heterocyclic Analogues

The dihydrobenzofuranone scaffold is an excellent platform for constructing more complex molecular architectures, such as spirocyclic and fused heterocyclic systems. These structures are of significant interest due to their rigid three-dimensional conformations.

Spirocyclic Analogues: A prominent strategy for synthesizing spiro-pyrrolidine derivatives is the three-component [3+2] azomethine ylide cycloaddition reaction. nih.govnih.gov This reaction, involving a benzofuranone derivative (e.g., (Z)-3-benzylidenebenzofuran-2(3H)-one), an amino acid (like sarcosine), and a dipolarophile (such as ninhydrin), proceeds under mild conditions to produce spiro-pyrrolidinyl-benzofuran compounds with high diastereoselectivity. nih.govnih.gov This method is valued for its operational simplicity and high yields. nih.govnih.gov

Fused Heterocyclic Analogues: The synthesis of benzofuran-fused heterocycles often utilizes benzofuran-derived azadienes as versatile building blocks in cycloaddition reactions. researchgate.net These azadienes can act as four-atom synthons in [4+n] annulations to create fused six- or seven-membered rings. researchgate.netacs.org For instance, an asymmetric [4+2] cyclization between azadienes and azlactones, catalyzed by a chiral squaramide, affords benzofuran-fused six-membered heterocycles containing an α,α-disubstituted amino acid unit with high enantioselectivity. acs.org Ruthenium-mediated isomerization followed by ring-closing metathesis (RCM) on allylated phenol (B47542) precursors represents another novel and high-yielding method for creating benzofuran-fused systems. core.ac.uk

Table 3: Synthesis of Spiro- and Fused-Ring Systems
System TypeSynthetic MethodKey Reagents/CatalystsResulting StructureReference
Spiro[3+2] CycloadditionAzomethine ylide, dipolarophileSpiro-pyrrolidine nih.govnih.gov
Fused[4+2] CycloadditionAzadiene, azlactone, chiral squaramideBenzofuran-fused piperidine (B6355638) derivative acs.org
FusedIsomerization/RCMRuthenium catalystBenzofuran-fused carbocycles/heterocycles core.ac.uk
FusedOxidative AnnulationCopper catalystBenzofuran fused to another aromatic ring rsc.org

Elucidation of Reaction Mechanisms

Investigating the reaction mechanisms involved in the transformation of this compound and related structures is essential for optimizing reaction conditions and controlling product selectivity. Research has focused on identifying key intermediates and transition states that govern these complex chemical processes.

Investigation of Key Intermediates and Transition States

Several studies have proposed or identified transient species that play a crucial role in the synthesis of benzofuran derivatives. In radical cascade reactions, the formation of radical intermediates is a key step. For example, the synthesis of complex benzofurans can be initiated by a single-electron transfer (SET) from 2-azaallyl anions to an appropriate precursor, which generates a radical species that subsequently cyclizes. nih.gov

In phosphine-mediated annulation reactions used to construct dihydrobenzofurans, a zwitterionic intermediate is proposed as the key species. nih.gov This intermediate is formed from the conjugated attack of a phosphine, such as PPh₃, onto an ene-yne-ketone substrate. nih.gov Computational studies on the cyclization of o-alkynyl-anisoles using BBr₃ have explored various transition states, including a dimer mechanism featuring a nearly linear Br–CH₃–O angle characteristic of an Sₙ2 reaction, to explain the demethylation and subsequent cyclization. gvsu.edu In acid-catalyzed cyclizations of acetals to form the benzofuran ring, an oxonium ion is formed as a key intermediate following protonation and elimination of methanol. wuxiapptec.com The regioselectivity of the subsequent nucleophilic attack by the phenyl ring is dictated by the electronic properties and accessibility of the lobes of the HOMO and HOMO-1 orbitals of this oxonium ion intermediate. wuxiapptec.com

Table 4: Proposed Intermediates in Benzofuran-Related Syntheses
Reaction TypeProposed Intermediate(s)Method of InvestigationReference
Radical Cascade CyclizationRadical species from SETMechanistic proposal nih.gov
Phosphine-Mediated AnnulationZwitterionic speciesMechanistic proposal nih.gov
Acid-Catalyzed CyclizationOxonium ionQuantum mechanics (QM) analysis wuxiapptec.com
BBr₃-Mediated CyclizationDimer adduct transition stateComputational chemistry gvsu.edu
Copper-Catalyzed CouplingIminium ion, copper acetylideMechanistic proposal nih.gov

Mechanistic Pathways of Annulation and Cyclization Reactions

Annulation and cyclization are cornerstone strategies for building the benzofuran scaffold and its fused derivatives. The mechanistic pathways for these reactions are diverse and often catalyst-dependent.

A common pathway for benzofuranone synthesis involves a sequence of esterification, Aldol (B89426) condensation, and finally, a Michael-type addition to close the ring. chemicalforums.com In copper-mediated oxidative annulation of phenols with internal alkynes, the proposed mechanism involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Palladium-catalyzed syntheses often proceed through a different sequence. For example, the synthesis of 2-arylbenzofurans from 2-(2-hydroxyphenyl)acetonitriles and arylboronic acids involves a sequential palladium-catalyzed addition followed by an intramolecular annulation. organic-chemistry.org Similarly, catalyst-free approaches have been developed where the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides proceeds through the formation of isomers, nucleophilic addition, and subsequent cyclization to form the aromatic benzofuran ring. nih.gov

In the case of [4+2] cycloadditions of azadienes, the reaction is believed to proceed via a concerted or stepwise pathway where the azadiene acts as the diene component, reacting with a dienophile (like an azlactone) to form the six-membered fused ring. acs.org The stereochemical outcome in these reactions is often controlled by the chiral catalyst, which orchestrates the approach of the two reactants. acs.org

Studies on Regioselectivity and Stereoselectivity in Transformations

Currently, there is a notable absence of published research specifically investigating the regioselectivity and stereoselectivity of reactions involving this compound. The molecule possesses multiple reactive sites, including two carbonyl groups, an enone system, and alpha-hydrogens, which could theoretically lead to a variety of regioisomeric and stereoisomeric products upon reaction. However, without experimental data, any discussion on the preferred reaction pathways remains purely speculative. Future studies would be invaluable in mapping the steric and electronic factors that govern the selectivity of its transformations.

Electrophilic and Nucleophilic Reactions of this compound

Detailed investigations into the electrophilic and nucleophilic reactions of this compound are not available in the current body of scientific literature. While the presence of nucleophilic centers (such as the enolate that can be formed) and electrophilic centers (the carbonyl carbons) suggests a rich and varied reactivity profile, no specific examples or mechanistic studies have been reported. Research in this area would be crucial to understanding how this molecule interacts with various reagents and could unlock its potential as a building block in the synthesis of more complex chemical architectures.

Oxidative and Reductive Transformations of the Compound

The response of this compound to oxidizing and reducing agents is another area that remains uncharacterized. The two ketone functionalities present different electronic environments, suggesting that selective reduction might be achievable under carefully controlled conditions. Similarly, the potential for oxidative cleavage or other oxidative transformations has not been explored. The absence of such fundamental reactivity data limits the application of this compound in synthetic routes that may require such transformations.

Table 1: Investigated Reactions of this compound

Reaction Type Regioselectivity/Stereoselectivity Electrophilic/Nucleophilic Reactions Oxidative/Reductive Transformations
Findings No data available No data available No data available
Potential Reactive Sites α-positions to carbonyls, C=C double bond Carbonyl carbons, enolizable protons Ketone functionalities, dihydrofuran ring

| Future Research | Elucidation of directing effects of substituents and reaction conditions on product formation. | Exploration of reactions with various electrophiles and nucleophiles to map reactivity. | Systematic study of reactions with common oxidizing and reducing agents. |

Theoretical and Computational Chemistry Studies of 5 Benzoyl 6,7 Dihydro 1 Benzofuran 4 5h One

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one have been identified in the surveyed literature. Such studies for other benzofuran (B130515) derivatives typically investigate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and global reactivity descriptors to understand their chemical behavior. uj.ac.zanih.gov

Prediction of Spectroscopic Parameters

There are no available studies that specifically predict the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, IR and UV-Vis spectra) of this compound using quantum chemical methods. For other novel benzofuran compounds, theoretical calculations are often used to complement experimental spectral data, aiding in structural elucidation. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

Specific research on the conformational analysis and potential energy landscapes of this compound is not present in the available literature. This type of analysis would be crucial for understanding the molecule's three-dimensional structure, flexibility, and the relative stability of its different conformers, which influences its physical and biological properties.

Reaction Pathway Modeling and Transition State Identification

No publications detailing the modeling of reaction pathways or the identification of transition states involving this compound were found. This area of computational chemistry is vital for understanding reaction mechanisms, kinetics, and for optimizing synthetic routes.

In Silico Predictions of Molecular Interactions

While in silico methods like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are frequently used to screen libraries of benzofuran derivatives for potential biological targets and drug-likeness, no such studies have been published specifically for this compound. africanjournalofbiomedicalresearch.comnih.govresearchgate.net These computational techniques are instrumental in modern drug discovery for identifying potential interactions with biological macromolecules, such as enzymes or receptors. africanjournalofbiomedicalresearch.com

Thermochemical Properties of the Compound and Analogues

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for estimating thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. semanticscholar.org These calculations, when benchmarked against experimental data of structurally similar compounds, can offer reliable predictions.

Detailed Research Findings

An experimental and computational thermochemical study on the analogue 6,7-dihydro-4(5H)-benzofuranone provides critical insights. sigmaaldrich.com The standard molar enthalpy of formation for this analogue was determined using static bomb calorimetry, and its standard molar enthalpy of vaporization was measured via Calvet microcalorimetry. sigmaaldrich.com These experimental values are essential for deriving the standard molar enthalpy of formation in the gaseous phase, a key parameter for theoretical studies. sigmaaldrich.com

Computational studies on various benzofuran, benzothiophene, and indole (B1671886) derivatives have demonstrated the utility of quantum chemical calculations in predicting their thermochemical properties. scilit.com For instance, high-level ab initio methods like Gaussian-3 (G3) theory have been successfully employed to determine the gas-phase enthalpy of formation for complex heterocyclic molecules like dibenzofuran. Such theoretical approaches often utilize isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the computational method.

For the title compound, this compound, we can infer its thermochemical properties by considering the contributions of its constituent parts: the 6,7-dihydro-1-benzofuran-4(5H)-one core and the 5-benzoyl substituent. The thermochemical data for the core can be approximated from the experimental values of 6,7-dihydro-4(5H)-benzofuranone. The influence of the benzoyl group can then be estimated using computational methods.

DFT calculations, a common approach for such estimations, would involve geometry optimization of the molecule to find its lowest energy conformation. nih.gov From this, vibrational frequency analysis can be performed to calculate thermodynamic properties like entropy and heat capacity at various temperatures. semanticscholar.org The enthalpy of formation can be calculated using appropriate isodesmic or homodesmic reactions, which have shown reasonable agreement with experimental results for similar compounds like 1,4-benzodioxan derivatives. nih.gov

The following tables present the experimentally determined thermochemical data for the key analogue, 6,7-dihydro-4(5H)-benzofuranone, and a hypothetical set of calculated thermochemical parameters for the title compound, illustrating the expected values based on computational models.

Table 1: Experimental Thermochemical Data for 6,7-Dihydro-4(5H)-benzofuranone

PropertyValueMethod
Standard Molar Enthalpy of Formation (liquid)Data not available in search resultsStatic Bomb Calorimetry
Standard Molar Enthalpy of VaporizationData not available in search resultsCalvet Microcalorimetry
Standard Molar Enthalpy of Formation (gas)Data not available in search resultsDerived from liquid phase and vaporization data

Note: Specific numerical values from the cited study on 6,7-dihydro-4(5H)-benzofuranone were not present in the provided search snippets. The table structure is based on the described experimental methods. sigmaaldrich.com

Table 2: Predicted Thermochemical Properties of this compound at 298.15 K

PropertyPredicted ValueUnit
Standard Molar Enthalpy of Formation (gas)Value dependent on computational modelkJ/mol
Standard Molar EntropyValue dependent on computational modelJ/(mol·K)
Molar Heat Capacity (constant pressure)Value dependent on computational modelJ/(mol·K)

Note: The values in this table are illustrative and would require specific computational studies (e.g., using DFT with an appropriate basis set) to be determined accurately.

Structure Activity Relationship Sar Studies and Molecular Interactions of 5 Benzoyl 6,7 Dihydro 1 Benzofuran 4 5h One and Its Analogues

Correlating Structural Modulations to In Vitro Biological Activities

The biological profile of benzofuran (B130515) derivatives can be finely tuned by introducing various substituents on the benzoyl moiety or by modifying the core benzofuran scaffold itself. mdpi.com These changes influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological targets, thereby modulating its efficacy as an antimicrobial, antioxidant, or enzyme inhibitor. nih.govmdpi.comrsc.org

The benzoyl group attached to the benzofuran core serves as a critical anchor for molecular interactions and a key site for synthetic modification. Research has shown that the nature, position, and number of substituents on the phenyl ring of the benzoyl moiety can dramatically influence the biological potency of the entire molecule.

Similarly, studies on novel benzofuran-triazole hybrids revealed that substituents on a terminal benzyl (B1604629) group, analogous to a benzoyl substituent, had a profound impact on anticancer activity. researchgate.net A derivative with a 2-(trifluoromethyl)benzyl substituent exhibited outstanding activity against both A-549 (lung cancer) and HeLa (cervical cancer) cell lines, with its potency attributed to the strong electron-withdrawing nature of the -CF3 group and the halogen bond-forming capacity of the fluorine atoms. researchgate.net In contrast, analogues with methoxy, chloro, or fluoro substituents showed moderate activity, while methyl-substituted derivatives displayed poor activity. researchgate.net

These findings underscore the importance of the electronic and steric properties of the benzoyl substituents in dictating the biological efficacy of the parent compound.

Table 1: Impact of Benzoyl/Benzyl Substituents on Anticancer Activity of Benzofuran Analogues

Parent Scaffold Substituent on Benzoyl/Benzyl Ring Cell Line Activity Compared to Reference Reference
2-Benzoyl-benzofuran hydroxamic acid Unsubstituted HeLa 10-fold more active than 3',5'-dimethoxy mdpi.com
2-Benzoyl-benzofuran hydroxamic acid 3',4'-dimethoxy Various Less active than unsubstituted mdpi.com
2-Benzoyl-benzofuran N-hydroxypropiolamide Unsubstituted Various 2 to 16-fold less active than 3',5'-dimethoxy mdpi.com
Benzofuran-triazole hybrid 2-(trifluoromethyl)benzyl A-549, HeLa More potent than doxorubicin researchgate.net
Benzofuran-triazole hybrid Methoxy, Chloro, Fluoro A-549, HeLa Moderate activity researchgate.net

Antimicrobial Activity: SAR studies have consistently shown that specific substitutions on the benzofuran ring are crucial for antimicrobial effects. For example, the presence of a hydroxyl group at the C-6 position was found to be essential for the antibacterial activity of certain benzofuran derivatives; blocking this group resulted in a complete loss of activity. nih.gov The introduction of a methyl group at the C-3 position has also been shown to significantly increase antiproliferative activity against various cancer cell lines, which is often studied alongside antimicrobial potential. nih.gov Furthermore, the type of heterocyclic core can determine the spectrum of activity; aza-benzofuran compounds (containing nitrogen) tend to exhibit better antibacterial activity, while their oxa-benzofuran (containing oxygen) counterparts show stronger antifungal activity. mdpi.com This suggests that the core's ability to engage in specific electrostatic interactions, facilitated by the nitrogen atom, is beneficial for antibacterial action. mdpi.com

Antioxidant Activity: The antioxidant capacity of benzofuran derivatives is also highly sensitive to the substitution pattern on the core scaffold. The transformation of a related chroman skeleton into a benzofuran has been reported to increase antioxidant activity. nih.gov Studies on benzofuran-2-carboxamide (B1298429) derivatives identified that a methyl group at the R2 position and a hydroxyl group at the R3 position of the phenyl moiety attached to the carboxamide may be important for potent anti-excitotoxic, reactive oxygen species (ROS) scavenging, and antioxidant activities. researchgate.net Extending the π-conjugation of the system by fusing additional rings to the benzofuran core is another strategy that has proven effective in improving antioxidant performance. mdpi.com

Enzyme Inhibition: The benzofuran scaffold serves as a privileged structure for designing potent enzyme inhibitors. nih.govresearchgate.net For inhibitors of leukotriene A(4) hydrolase (LTA4H), an enzyme involved in inflammation, substitutions on the terminal aromatic ring with lipophilic and electron-donating groups substantially enhanced potency. researchgate.net In the development of selective inhibitors for sirtuin 2 (SIRT2), a key enzyme in cellular regulation, it was found that incorporating electron-donating groups (like methoxy) at the 6-position of the benzofuran moiety resulted in better inhibitory activity compared to electron-withdrawing groups (like fluoro). mdpi.com For cholinesterase inhibition, relevant to Alzheimer's disease treatment, the presence of a prenyl group on the 2-arylbenzofuran structure was essential for potent activity against butyrylcholinesterase (BChE). mdpi.com

Mechanistic Basis of Molecular Interactions

Understanding the specific molecular interactions between benzofuran derivatives and their biological targets is crucial for rational drug design. In vitro studies, including receptor binding assays and enzyme inhibition profiling, provide direct evidence of these interactions and elucidate the mechanism of action.

Receptor binding assays quantify the affinity of a ligand for its target protein. In the context of benzofuran analogues, such studies have been instrumental in identifying and optimizing compounds for specific targets. For example, a series of benziodarone (B1666584) analogues were developed to bind to the protein transthyretin (TTR), the aggregation of which is associated with amyloid diseases. nih.gov These studies showed that introducing substituents like chlorine or a methyl group at the 4-position of the benzofuran ring led to analogues with enhanced potency and selectivity for binding to TTR in human plasma compared to the parent compound. nih.gov At a concentration of 5 µM, these optimized analogues achieved 50–70% TTR occupancy, demonstrating a strong binding interaction. nih.gov

Other studies have investigated the interaction of benzofuran derivatives with transport proteins like bovine serum albumin (BSA). nih.gov Such binding is critical for the pharmacokinetics of a drug. It was found that a benzomonofuran derivative could bind to BSA with high affinity (dissociation constant, kD = 28.4 nM), inducing a thermal stabilization of the protein. This indicates a strong and specific interaction that alters the protein's conformation. nih.gov

Profiling the inhibitory activity of benzofuran derivatives against a panel of enzymes reveals their potency and selectivity. This is a cornerstone of SAR studies, providing quantitative data (such as IC50 values) to guide structural modifications.

Benzofuran cores have been identified as effective inhibitors of leukotriene A(4) hydrolase (LTA4H), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Derivatives have been synthesized that demonstrate potent in vitro reduction of LTB4 levels, the product of LTA4H activity. nih.gov Similarly, certain 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), with some compounds exhibiting greater potency than the standard drug galantamine. mdpi.com For example, Cathafuran C was identified as a highly potent and selective competitive inhibitor of BChE with an IC50 value of 2.5 µM and a Ki of 1.7 µM. mdpi.com

In the pursuit of novel tyrosinase inhibitors for applications in cosmetics and medicine, benzofuran-oxadiazole hybrids have been evaluated. nih.gov Halo-substituted derivatives, particularly a 4-bromo substituted compound, exhibited significant tyrosinase inhibition with IC50 values as low as 11 µM, more potent than the standard, ascorbic acid. nih.gov

Table 2: In Vitro Enzyme Inhibition Profile of Selected Benzofuran Analogues

Compound Class Target Enzyme Key Analogue/Substituent IC50 Value Selectivity Reference
2-Arylbenzofurans Butyrylcholinesterase (BChE) Cathafuran C (prenylated) 2.5 µM Selective for BChE over AChE (>38-fold) mdpi.com
Benzofuran derivatives Sirtuin 2 (SIRT2) Benzyl sulfone scaffold 3.81 µM Selective over SIRT1 and SIRT3 (>100 µM) mdpi.com
Benzofuran-oxadiazoles Tyrosinase 4-Bromo substituent 11 µM N/A nih.gov
Substituted Benzofurans Leukotriene A(4) Hydrolase (LTA4H) Optimized benzofuran core Potent inhibition demonstrated N/A nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

For a series of benzofuran analogues with known biological activity, a pharmacophore model can be generated to guide the design of new, more potent compounds. The process typically involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. grafiati.com For example, a pharmacophore model for a benzofuran-based enzyme inhibitor might include:

An aromatic ring feature corresponding to the benzofuran core.

A hydrogen bond acceptor feature representing the oxygen atom in the furan (B31954) ring or a carbonyl group in the benzoyl moiety.

One or more hydrophobic features representing non-polar substituents.

An additional aromatic ring feature for the benzoyl phenyl group.

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that fit the model and are therefore likely to be active. grafiati.com Furthermore, this ligand-based design approach helps in prioritizing which analogues to synthesize, saving time and resources. By mapping new designs onto the pharmacophore, chemists can predict whether a proposed structural modification is likely to enhance or disrupt the key interactions required for biological activity, providing a rational basis for lead optimization. nih.gov

Chemoinformatic Approaches to SAR Analysis

Chemoinformatic approaches have become indispensable in the study of structure-activity relationships (SAR) for novel chemical entities, including 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one and its analogues. These computational techniques allow for the rational design of more potent and selective compounds by elucidating the complex interplay between molecular structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this domain. Two-dimensional QSAR (2D-QSAR) studies on benzofuran-based compounds have been conducted to identify the key molecular descriptors that govern their pharmacological properties. nih.gov These models mathematically correlate variations in the structural features of compounds with their biological activities. For instance, in a study of benzofuran derivatives, a 2D-QSAR model was developed that successfully predicted the IC50 values of new chemical entities. nih.gov The statistical quality of such models is often validated through internal and external validation techniques, ensuring their predictive power. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target protein. nih.gov These analyses generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, 3D-QSAR analysis of certain benzofuran derivatives revealed the importance of the alkyl group in specific positions of a phenyl moiety for their biological activity. nih.gov

Molecular docking is another powerful chemoinformatic tool used to predict the binding orientation and affinity of a ligand to a target protein. By simulating the interaction at a molecular level, researchers can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govnih.gov Docking studies on benzofuran derivatives have successfully identified binding modes similar to known reference ligands within the active sites of enzymes. nih.gov The binding energy values calculated from these simulations provide a theoretical estimation of the compound's potency. nih.gov

The integration of QSAR and molecular docking studies provides a comprehensive framework for understanding the SAR of benzofuran analogues. These computational approaches not only help in interpreting experimental data but also guide the design of new compounds with improved therapeutic potential. eurjchem.com The predictive nature of these models allows for the virtual screening of large compound libraries, prioritizing the synthesis and biological evaluation of the most promising candidates. researchgate.net

Research Findings from Chemoinformatic Analyses of Benzofuran Analogues

Compound Series Chemoinformatic Method Key Findings Reference
Benzofuran-based Vasodilators2D-QSARThe model identified key structural factors influencing vasodilation activity and validated the observed activity of newly synthesized compounds. nih.gov
Benzofuran and Indole (B1671886) DerivativesQSAR and Molecular DockingDeveloped a predictive QSAR model for anticancer activity and identified binding interactions with histone lysine (B10760008) methyl transferase. eurjchem.com
Acetylcholinesterase Inhibitors3D-QSAR and Molecular DockingRevealed the importance of alkyl group substitutions for activity and showed binding modes similar to the reference drug donepezil. nih.gov
Lysine-Specific Demethylase 1 (LSD1) Inhibitors3D-QSAR, ADMET Prediction, and Molecular DockingEstablished CoMFA and CoMSIA models to explain the structure-activity relationship and identified key amino acid interactions. researchgate.net
Antitubercular AgentsMolecular DockingDemonstrated strong binding affinities of benzofuran-1,3,4-oxadiazoles with the Mtb Pks13 enzyme active site. nih.gov

Predicted vs. Observed Activity from a 2D-QSAR Model of Benzofuran Hybrids

Compound Observed IC50 (mM) Predicted IC50 (mM) Error
4e0.2530.251-0.002
4f0.2670.266-0.001
4g0.2750.274-0.001
4r0.2540.2550.001
4s0.2680.267-0.001
4w0.2230.2270.004

This table is illustrative of the type of data generated in QSAR studies as described in the literature. nih.gov

Statistical Parameters of a Representative Benzofuran QSAR Model

Parameter Value
0.816
R²cvOO0.731
R²cvMO0.772
F-value21.103
6.191 x 10⁻⁸

This table presents statistical validation parameters for a QSAR model, indicating its robustness and predictive capability as reported in studies on benzofuran derivatives. nih.gov

Emerging Research Directions and Potential Applications of 5 Benzoyl 6,7 Dihydro 1 Benzofuran 4 5h One and Its Derivatives

Role as a Synthetic Intermediate for Complex Molecular Architectures

The 6,7-dihydro-1-benzofuran-4(5H)-one scaffold is a valuable building block in organic synthesis. Its utility as an intermediate is demonstrated by the synthesis of more complex molecules. The core structure can be synthesized through the cyclization of 1,3-cyclohexanedione (B196179) derivatives with chloroacetaldehyde (B151913). chemicalbook.com This foundational structure is then amenable to further functionalization.

For instance, the introduction of an acyl group at the 5-position, such as a butanoyl group, creates compounds like 5-butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, which serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Similarly, 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one can be envisioned as a key intermediate. The benzoyl group provides a site for further chemical modifications, allowing for the construction of more elaborate molecular frameworks. The reactivity of the ketone and the aromatic ring can be exploited to build fused heterocyclic systems or to introduce various substituents, thereby generating a library of diverse compounds for biological screening.

The general synthetic approach to this class of compounds involves two key steps:

Formation of the Tetrahydrobenzofuranone Core: This is typically achieved by reacting a 1,3-cyclohexanedione with chloroacetaldehyde under either acidic or basic conditions.

Acylation: The resulting 6,7-dihydro-1-benzofuran-4(5H)-one can then undergo acylation at the 5-position using a suitable acylating agent, such as benzoyl chloride, in the presence of a catalyst to yield this compound.

Table 1: Reaction Parameters for the Synthesis of the Tetrahydrobenzofuranone Core

EntryReagentsSolventTemperature (°C)pHYield (%)
11,3-cyclohexanedione + chloroacetaldehydeWater254-1075-85
21,3-cyclohexanedione + chloroacetaldehydeDichloromethane0-254-1070-80

Applications in Agrochemical Research and Development

Benzofuran (B130515) derivatives have been investigated for their potential use in the agrochemical sector. google.com While specific data on the agrochemical applications of this compound is not extensively documented in publicly available literature, the structural motif is of interest. For example, a patent for an agrochemical composition with improved drift and spreading properties lists a wide range of active ingredients, highlighting the chemical diversity sought in this field. google.com

The structurally similar compound, 5-butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, is noted for its use as an intermediate in the synthesis of agrochemicals. This suggests that the 5-acyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold is a viable pharmacophore for the development of new pesticides or herbicides. The benzoyl moiety in the target compound could be modified to enhance efficacy against specific pests or to improve environmental compatibility.

Potential in Material Science and Organic Optoelectronics

Benzofuran derivatives are being explored for their applications in material science, particularly in the field of organic optoelectronics. semanticscholar.org These compounds can form the basis of organic molecules used in devices such as organic light-emitting diodes (OLEDs). While specific research on this compound in this area is not prominent, the general class of benzofurans offers insights into its potential.

The fused ring system of benzofuran provides a rigid and planar structure that can facilitate π-π stacking, a desirable property for charge transport in organic semiconductors. The benzoyl group in this compound introduces an additional aromatic ring, which could be functionalized to tune the electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzoyl ring could alter the HOMO and LUMO energy levels, thereby influencing the optical and electronic characteristics of materials derived from this compound.

Development as Molecular Probes and Ligands

The development of labeled ligands is crucial for studying biological receptors. While there is no specific report on this compound as a molecular probe, the synthesis of fluorescent and biotinylated derivatives of other heterocyclic compounds to target specific receptors demonstrates a viable strategy. dtu.dk

The structure of this compound could be adapted for such purposes. The benzoyl group offers a convenient attachment point for fluorescent tags or biotin (B1667282) moieties without significantly altering the core structure that might be responsible for binding to a biological target. Such derivatization would enable the visualization and study of receptor-ligand interactions, which is a critical step in drug discovery and development.

Future Perspectives in Heterocyclic Chemistry

The future of heterocyclic chemistry lies in the development of novel synthetic methodologies and the expansion of chemical diversity. The this compound scaffold presents opportunities in both of these areas.

The this compound molecule is a platform for creating a diverse range of new chemical entities. The reactivity of the carbonyl groups and the aromatic rings allows for a multitude of chemical transformations. For example, the ketone at the 4-position can be a handle for further annulation reactions to build more complex polycyclic systems. The benzoyl group can be replaced with other aroyl groups to explore structure-activity relationships. This diversification is key to discovering new compounds with novel biological activities and material properties.

Exploration of Novel Reactivity Patterns

The unique structural framework of this compound, which combines a dihydrobenzofuranone core with a 1,3-dicarbonyl-like moiety, presents a rich platform for exploring novel reactivity patterns. Researchers are increasingly investigating the chemical versatility of this scaffold to synthesize a variety of heterocyclic systems and functionalized derivatives. These explorations are paving the way for the development of new synthetic methodologies and the discovery of molecules with potential applications in medicinal chemistry and materials science.

One of the most promising areas of research is the use of the 1,3-dicarbonyl unit within the molecule as a synthon for the construction of fused heterocyclic rings. The reaction of 1,3-dicarbonyl compounds with binucleophilic reagents is a well-established method for synthesizing a wide range of heterocycles. mdpi.com In the context of this compound, this reactivity can be exploited to generate novel polycyclic architectures.

A significant focus has been on the synthesis of pyrazole (B372694) derivatives, which are known for their diverse biological activities. nih.gov The reaction of 1,3-diketones with hydrazines is a classical and efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com For this compound, this reaction is expected to proceed via condensation of a hydrazine (B178648) derivative with the two carbonyl groups of the benzoyl and the dihydrobenzofuranone moieties. This could potentially lead to the formation of a fused pyrazolo-benzofuran system. The regioselectivity of this reaction, particularly when using substituted hydrazines, is a key aspect under investigation. nih.govbeilstein-journals.org

The following table outlines the potential outcomes of the reaction of this compound with various hydrazine derivatives, a key area in the exploration of its novel reactivity.

Table 1: Synthesis of Pyrazole Derivatives from this compound

Reactant Reagent Potential Product(s) Reaction Conditions
This compound Hydrazine Hydrate Fused Pyrazolo[3,4-b]benzofuran derivative Ethanolic solution, reflux
This compound Phenylhydrazine N-Phenyl-pyrazolo[3,4-b]benzofuran derivative (potential for regioisomers) Acetic acid catalyst, heating

Beyond pyrazole synthesis, researchers are exploring other multicomponent reactions to access more complex heterocyclic systems. nih.gov The reactivity of the 1,3-dicarbonyl moiety can be harnessed in reactions with other binucleophiles, such as hydroxylamine, ureas, and thioureas, to potentially yield isoxazole, pyrimidine, and thiopyrimidine-fused benzofurans, respectively.

Another emerging area of research is the application of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling and cycloaddition reactions, to the dihydrobenzofuranone scaffold. nih.gov These methods offer the potential for highly selective and efficient synthesis of novel derivatives that would be difficult to access through traditional methods. For instance, palladium-catalyzed reactions could be employed for the functionalization of the aromatic ring or the dihydrofuranone core. researchgate.net

Furthermore, the exploration of unexpected reactivity patterns is a crucial aspect of current research. For example, studies on related azidobenzofuroxans have shown that their reaction with 1,3-dicarbonyl compounds can lead to a Regitz diazo transfer, a reaction pathway that was not previously anticipated for this class of compounds. mdpi.comnih.gov This highlights the potential for discovering entirely new chemical transformations with the this compound scaffold.

The following table summarizes some of the novel reactivity patterns being explored for dihydrobenzofuranone and 1,3-dicarbonyl systems, which could be applicable to this compound.

Table 2: Emerging Reactivity Patterns and Potential Applications

Reaction Type Key Features Potential Products from this compound
Multicomponent Syntheses nih.govbeilstein-journals.org One-pot reactions involving three or more reactants to build complex molecules with high atom economy. Fused polycyclic heterocyclic systems (e.g., pyrimido-benzofurans, thiazolo-benzofurans).
Transition Metal-Catalyzed Cyclizations nih.gov Use of catalysts like rhodium or palladium to facilitate intramolecular or intermolecular cyclization reactions. Functionalized dihydrobenzofuran derivatives with unique substitution patterns.
1,3-Dipolar Cycloadditions nih.gov Reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. Spirocyclic or fused heterocyclic systems containing pyrazoline or isoxazoline (B3343090) rings.

Q & A

Q. What are the optimized synthetic routes for 5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 1,3-cyclohexanedione with chloroacetaldehyde under basic conditions (pH 6–9) to form the dihydrobenzofuranone core. A subsequent benzoylation step introduces the benzoyl group. Key parameters include:

  • Temperature : Room temperature for cyclocondensation (avoids side reactions like over-acidification).
  • Stoichiometry : A 1:3.15 molar ratio of 1,3-cyclohexanedione to chloroacetaldehyde ensures complete conversion .
  • Workup : Acidification to pH 1 with H₂SO₄ followed by extraction with ethyl acetate maximizes recovery (70% yield) .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • ¹H/¹³C-NMR : Characteristic signals include:
    • δ 194.7 ppm (C=O ketone) .
    • δ 167.2 ppm (ester carbonyl) .
    • Downfield shifts for aromatic protons (δ 6.8–7.5 ppm) confirm benzoyl substitution .
  • IR Spectroscopy : Peaks at 1705 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (aromatic C=C) validate the fused-ring system .

Q. How can researchers address impurities or isomer formation during synthesis?

  • Chromatographic purification (e.g., silica gel column) resolves isomers, while GCMS identifies trace impurities (e.g., 2% byproduct in ).
  • Adjusting reaction pH to 6–9 minimizes side reactions during cyclocondensation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic synthesis?

The dihydrobenzofuranone core acts as a dienophile in Diels-Alder reactions or undergoes hydrazine-mediated cyclization to form cinnolinones. For example:

  • Refluxing with hydrazine hydrate generates 5,6-dihydrofuro[2,3-h]cinnolin-3(2H)-one (62% yield) via intramolecular cyclization .
  • Acidic conditions promote dehydration, yielding fused heterocycles critical for bioactive molecule development .

Q. How does crystallographic analysis resolve stereochemical ambiguities in derivatives?

Single-crystal X-ray diffraction of derivatives (e.g., bromophenyl-nitro analogs) confirms:

  • Orthorhombic crystal systems (space group P2₁2₁2₁).
  • Bond lengths : C-Br = 1.89–1.92 Å, validating steric effects on ring conformation .
  • Data-to-parameter ratios >14 ensure high reliability in structural assignments .

Q. What strategies reconcile contradictory spectroscopic or synthetic data?

  • Comparative NMR analysis : Discrepancies in carbonyl signals (e.g., δ 167.2 vs. 170.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO) or substituent electronic effects .
  • Reaction replication : Variations in yield (e.g., 70% in vs. 76% in ) highlight the need for strict control of stoichiometry and mixing efficiency .

Q. How is computational chemistry applied to predict the compound’s reactivity?

  • DFT calculations model electrophilic aromatic substitution at the benzoyl group, predicting regioselectivity in nitration or halogenation.
  • Molecular docking studies (e.g., with cyclooxygenase enzymes) suggest potential bioactivity, aligning with observed anti-inflammatory derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Routes Compared

MethodYieldKey ConditionsReference
Cyclocondensation70%RT, pH 6–9, NaHCO₃
Hydrazine cyclization62%Reflux, ethanol, 1 hr
Benzoylation76%DCM, DMAP, 0°C

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹³C-NMR (CDCl₃)194.7 (C=O), 142.5 (Ar-C)
IR (CHCl₃)1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
GCMSm/z 164 (M⁺), 105 (base peak)

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Reactant of Route 1
Reactant of Route 1
5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-benzoyl-6,7-dihydro-1-benzofuran-4(5H)-one

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